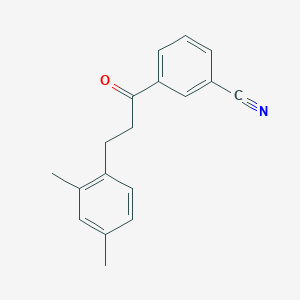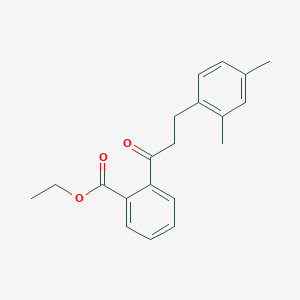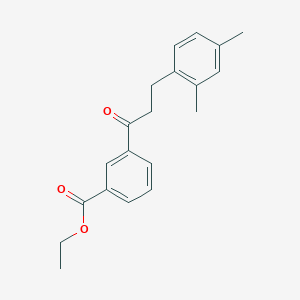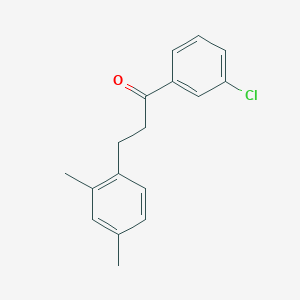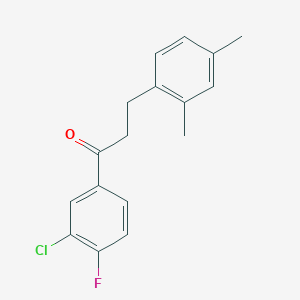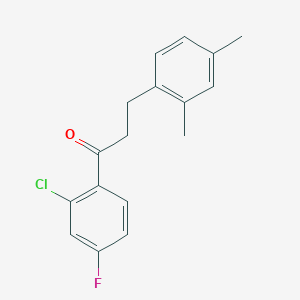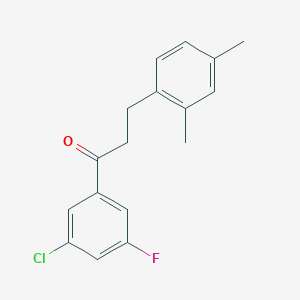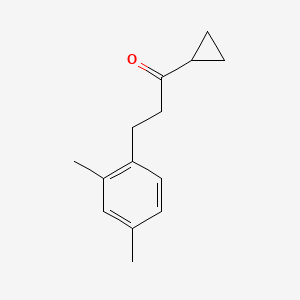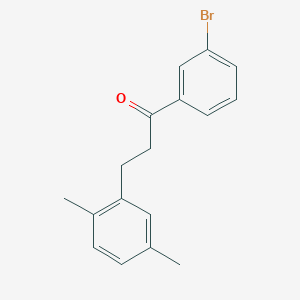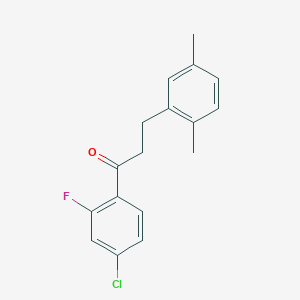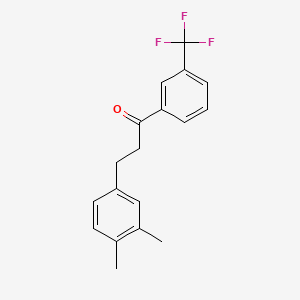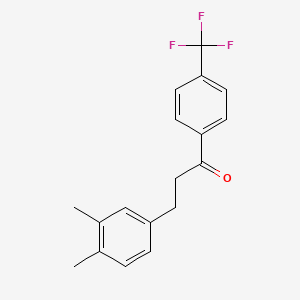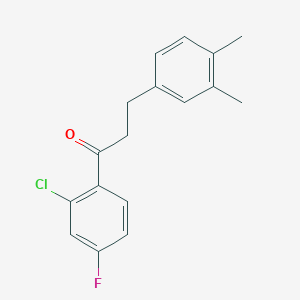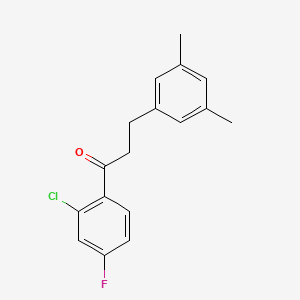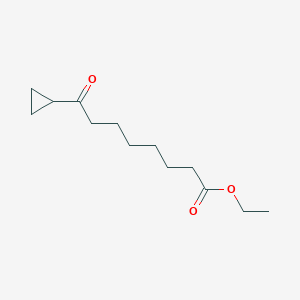
Ethyl 8-cyclopropyl-8-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-cyclopropyl-8-oxooctanoate is a compound that can be inferred to have a structure related to 8-membered ring systems, as seen in the studies of similar compounds. Although the specific compound is not directly studied in the provided papers, insights can be drawn from the structural and conformational analysis of related compounds. For instance, the conformational equilibria of 8-alkyl substituted cycloocta[de]naphthalenes have been explored, which may share some structural similarities with Ethyl 8-cyclopropyl-8-oxooctanoate .
Synthesis Analysis
The synthesis of related compounds involves the manipulation of 8-membered rings and the introduction of various substituents. For example, the synthesis of 8-ethoxy-4-cyclooctenyltellurium trichloride involves a solvolytic substitution reaction in ethanol, which could be relevant to the synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate . The regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols from ketone oximes suggests that similar strategies could be employed for the synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate, possibly through cyclization reactions or radical intermediates .
Molecular Structure Analysis
The molecular structure of Ethyl 8-cyclopropyl-8-oxooctanoate can be speculated to involve an 8-membered ring, similar to the structures studied in the provided papers. The conformational equilibria of 8-alkyl substituted cycloocta[de]naphthalenes indicate that such rings can adopt axial-boat and equatorial-boat conformations, which could also be relevant to the conformational dynamics of Ethyl 8-cyclopropyl-8-oxooctanoate . The X-ray structure determination of 8-ethoxy-4-cyclooctenyltellurium trichloride provides a precedent for the analysis of the molecular structure of Ethyl 8-cyclopropyl-8-oxooctanoate, which may also crystallize in a similar fashion .
Chemical Reactions Analysis
The chemical reactivity of Ethyl 8-cyclopropyl-8-oxooctanoate can be inferred from the reactions of structurally related compounds. The formation of 8-ethoxy-4-cyclooctenyltellurium trichloride from a β-chloroalkyltellurium compound suggests that Ethyl 8-cyclopropyl-8-oxooctanoate could undergo similar substitution reactions . Additionally, the cyclization of ketone oximes to form quinolin-8-ols and tetrahydroquinolin-8-ols indicates that Ethyl 8-cyclopropyl-8-oxooctanoate might participate in cyclization reactions or be synthesized through radical intermediates .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 8-cyclopropyl-8-oxooctanoate are not directly reported in the provided papers, the properties of similar compounds can provide some insights. The conformational preferences of 8-alkyl substituted cycloocta[de]naphthalenes, as well as their free-energy differences, suggest that Ethyl 8-cyclopropyl-8-oxooctanoate may have specific conformational isomers with distinct stability . The solvolytic reactions and crystalline structure of 8-ethoxy-4-cyclooctenyltellurium trichloride provide information on solubility and crystallography that could be extrapolated to Ethyl 8-cyclopropyl-8-oxooctanoate .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research conducted on compounds related to Ethyl 8-cyclopropyl-8-oxooctanoate, such as those involving cyclopropane derivatives, has demonstrated moderate antibacterial activity against a range of bacterial species. This finding suggests potential applications in developing new antibacterial agents (Abu-Sheaib et al., 2008).
Synthesis of Fluorescent Dyes
Compounds structurally similar to Ethyl 8-cyclopropyl-8-oxooctanoate have been synthesized and shown to be potential fluorescent dyes for use in liquid crystal displays. This application highlights the role of such compounds in the development of materials for electronic displays (Bojinov & Grabchev, 2003).
Enzyme Inhibition
Derivatives of Ethyl 8-cyclopropyl-8-oxooctanoate have been found to be effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are significant in various physiological processes, and inhibitors can be useful in treating diseases such as Alzheimer's, Parkinson's, and other conditions (Boztaş et al., 2019).
Evaluation of Fatty Acid Metabolism
In medical research, specific derivatives of Ethyl 8-cyclopropyl-8-oxooctanoate have been synthesized for evaluating medium chain fatty acid metabolism in the liver. Such compounds could provide insights into liver function and the metabolic processing of fatty acids (Lee et al., 2004).
Chemical Synthesis and Catalysis
The chemical synthesis involving Ethyl 8-cyclopropyl-8-oxooctanoate and its derivatives has broadened the understanding of cyclopropanation reactions, demonstrating efficient methods in organic synthesis and catalysis. These findings are crucial for the development of new synthetic routes and catalysts in chemical manufacturing (Wurz & Charette, 2002).
Eigenschaften
IUPAC Name |
ethyl 8-cyclopropyl-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-2-16-13(15)8-6-4-3-5-7-12(14)11-9-10-11/h11H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLTUUKSOKLFNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645663 |
Source


|
| Record name | Ethyl 8-cyclopropyl-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-cyclopropyl-8-oxooctanoate | |
CAS RN |
898776-36-8 |
Source


|
| Record name | Ethyl η-oxocyclopropaneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-cyclopropyl-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

